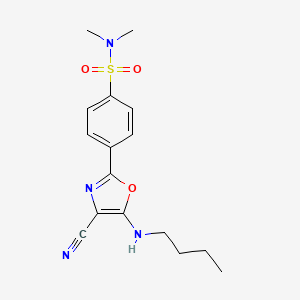

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). This compound has received significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and sickle cell disease.

Applications De Recherche Scientifique

Dual-State Emission in Fluorescent Probes

This compound has been studied for its potential as a fluorescent dye due to its dual-state emission properties . Dual-state emission (DSE) is a phenomenon where a fluorophore emits visible light upon photoexcitation both in solution and in the solid state. This property is particularly valuable in the development of new luminescent materials for applications such as bioimaging and organic light-emitting diodes (OLEDs).

DNA Intercalation for Chemotherapeutic Agents

Derivatives of this compound have been explored as DNA intercalators . DNA intercalators are compounds that can insert themselves between the base pairs of DNA. This action can disrupt DNA replication and transcription, leading to cell death. Such compounds are of interest in the development of new chemotherapeutic agents for the treatment of cancer.

Synthesis of Triazine-Based Compounds

The compound’s structural motif is useful in the synthesis of 1,3,5-triazines . Triazines are a class of nitrogen-containing heterocycles with applications ranging from herbicides to polymer photostabilizers. Some triazines also display significant biological properties, including antitumor activity.

Aggregation-Induced Emission (AIE) Materials

The compound’s ability to exhibit aggregation-induced emission makes it a candidate for developing AIE materials . AIE is a property where a compound is non-emissive in solution but shows strong fluorescence when aggregated. This is particularly useful in the creation of high-contrast fluorescent materials for sensing and imaging applications.

Corticotrophin-Releasing Factor Receptor Antagonists

Structurally similar compounds have been identified as potent corticotrophin-releasing factor 1 receptor antagonists . These receptors are involved in the stress response, and antagonists can be used to treat conditions like anxiety and depression. The compound’s structure could be modified to enhance its activity as a receptor antagonist.

Propriétés

IUPAC Name |

4-[5-(butylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-4-5-10-18-16-14(11-17)19-15(23-16)12-6-8-13(9-7-12)24(21,22)20(2)3/h6-9,18H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOKSAQHLMSIAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-(butylamino)-4-cyanooxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B3013112.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![5-Methyl-2-[1-(thian-4-yl)piperidin-4-yl]oxypyrimidine](/img/structure/B3013124.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea](/img/structure/B3013133.png)